

# PAV-104 Demonstrates Potent Antiviral Activity Against SARS-CoV-2 and its Variants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | PAV-104   |           |  |  |  |
| Cat. No.:            | B12364326 | Get Quote |  |  |  |

A comprehensive analysis of the in-vitro efficacy of **PAV-104**, a novel viral assembly inhibitor, reveals its significant potential in combating SARS-CoV-2 and its variants of concern. This guide provides a detailed comparison of **PAV-104**'s EC50 and EC90 values against various viral strains, alongside data for the established antiviral, remdesivir. The experimental protocols underpinning these findings are also elucidated to provide researchers with a thorough understanding of the presented data.

**PAV-104** has been identified as a potent small molecule inhibitor of SARS-CoV-2 replication.[1] [2][3][4][5][6] Its mechanism of action is distinct from many existing antiviral drugs, as it targets the late stages of the viral replication cycle by interfering with the oligomerization of the viral nucleocapsid (N) protein, a critical step for viral particle assembly.[1][2][3][5][6] This novel mechanism suggests a high genetic barrier to resistance.

#### **Comparative Antiviral Efficacy of PAV-104**

In-vitro studies have demonstrated the potent and broad-spectrum activity of **PAV-104** against SARS-CoV-2. The following table summarizes the 50% and 90% effective concentrations (EC50 and EC90) of **PAV-104** in comparison to remdesivir against the ancestral SARS-CoV-2 strain (USA-WA1/2020) in human lung adenocarcinoma epithelial cells (Calu-3).



| Antiviral<br>Agent | Viral Strain                     | Cell Line | Assay<br>Method     | EC50 (nM) | EC90 (nM) |
|--------------------|----------------------------------|-----------|---------------------|-----------|-----------|
| PAV-104            | SARS-CoV-2<br>(USA-<br>WA1/2020) | Calu-3    | RT-qPCR             | 1.725     | 24.5      |
| PAV-104            | SARS-CoV-2<br>(USA-<br>WA1/2020) | Calu-3    | Infectious<br>Titer | 0.5       | 10.3      |
| Remdesivir         | SARS-CoV-2<br>(USA-<br>WA1/2020) | Calu-3    | RT-qPCR             | 7.9       | 219.9     |
| Remdesivir         | SARS-CoV-2<br>(USA-<br>WA1/2020) | Calu-3    | Infectious<br>Titer | 0.65      | 19.3      |

Data sourced from Du et al. (2024).[1][5]

The data clearly indicates that **PAV-104** is significantly more potent than remdesivir in inhibiting SARS-CoV-2 replication in this cell model, as evidenced by its lower EC50 and EC90 values.[1]

## Activity of PAV-104 Against SARS-CoV-2 Variants of Concern

While specific EC50 and EC90 values for **PAV-104** against various SARS-CoV-2 variants are not detailed in the available literature, studies have shown its potent activity against several variants of concern. In primary human airway epithelial cells (AECs) cultured at an air-liquid interface, **PAV-104** demonstrated greater than 99% inhibition of infection with the Gamma (P.1), Delta, and Omicron variants at the highest tested concentrations.[1][2][3][4][5] This suggests that **PAV-104** maintains its high potency against these evolving viral strains.

### **Experimental Protocols**

The following section details the methodologies employed to determine the antiviral efficacy of **PAV-104**.



#### **Cell Lines and Viruses**

- Cell Line: Calu-3 cells, a human lung adenocarcinoma epithelial cell line, were utilized for the primary antiviral assays.
- Viral Strain: The SARS-CoV-2 USA-WA1/2020 isolate was used for the quantitative comparisons. The Gamma (P.1), Delta, and Omicron variants were used for broader efficacy testing.

#### **Antiviral Activity Assay**

The antiviral activity of **PAV-104** was assessed using two primary methods: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and infectious viral titer determination.

- Cell Preparation: Calu-3 cells were seeded in 96-well plates and allowed to adhere.
- Compound Treatment: Cells were pre-treated with various concentrations of PAV-104 or remdesivir for one hour prior to infection. A vehicle control (DMSO) was also included.
- Viral Infection: Following pre-treatment, cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.001.
- Incubation: The infected cells were incubated for 48 hours in the continued presence of the antiviral compounds.
- Quantification of Viral Replication:
  - RT-qPCR: Total RNA was extracted from the cells, and the levels of the SARS-CoV-2 nucleocapsid (N) gene were quantified using RT-qPCR. The percentage of inhibition was calculated relative to the vehicle-treated control.
  - Infectious Viral Titer: The supernatant from the infected cells was collected, and the amount of infectious virus was determined by a 50% tissue culture infectious dose (TCID50) assay on Vero E6 cells.

#### **Cytotoxicity Assay**



The potential toxicity of **PAV-104** on Calu-3 cells was evaluated using an MTT assay. The 50% cytotoxic concentration (CC50) for **PAV-104** was determined to be 1306 nM.[1][5]

## Experimental Workflow for Antiviral Efficacy Determination

The following diagram illustrates the key steps in the experimental workflow used to evaluate the antiviral activity of **PAV-104**.



Click to download full resolution via product page

Caption: Workflow for determining the in-vitro antiviral efficacy of **PAV-104**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells -PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. c19early.org [c19early.org]
- To cite this document: BenchChem. [PAV-104 Demonstrates Potent Antiviral Activity Against SARS-CoV-2 and its Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364326#ec50-and-ec90-values-of-pav-104-against-different-viral-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com